5-HT1A Receptor Binding: Class-Level Potency Inference for N-(piperidinyl-alkyl)-cyclohexanecarboxamide Scaffold
No direct 5-HT1A binding data exist for N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide. The structurally related class of N-(piperidinyl-1-alkyl)-substituted cyclohexane carboxylic acid amides is disclosed as 5-HT1A receptor antagonists in US Patent 5,763,460 [1]. Exemplified compounds in this patent series, which feature aryl or heteroaryl substituents on the piperidine nitrogen rather than the oxolan-3-yl group present in the target compound, demonstrate 5-HT1A binding and anxiolytic activity in preclinical models. The quantitative binding affinities (Ki) of the closest exemplified analogs are not publicly tabulated in the patent, and the target compound's oxolan-3-yl substituent represents a structural departure from the exemplified substitution patterns, making potency extrapolation unreliable.
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Exemplified N-(piperidinyl-1-alkyl)-cyclohexanecarboxamide analogs from US 5,763,460; quantitative Ki values not publicly disclosed for individual compounds |
| Quantified Difference | Unquantifiable due to absence of target compound data |
| Conditions | In vitro 5-HT1A receptor binding assay as described in US Patent 5,763,460 |
Why This Matters
Without target-specific 5-HT1A binding data, procurement of this compound for serotonergic research requires upfront in-house potency validation, as class membership alone does not guarantee receptor engagement.
- [1] Cliffe, I. A., Ward, T. J., White, A. C., Ashwell, M. A., & Baudy, R. B. (1998). U.S. Patent No. 5,763,460. Washington, DC: U.S. Patent and Trademark Office. View Source
